Diazanium;tetrabromopalladium(2-)

Description

BenchChem offers high-quality Diazanium;tetrabromopalladium(2-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diazanium;tetrabromopalladium(2-) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

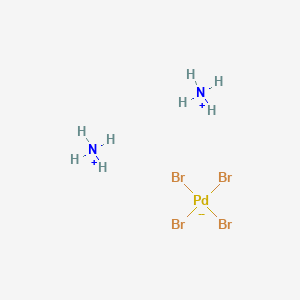

Br4H8N2Pd |

|---|---|

Molecular Weight |

462.11 g/mol |

IUPAC Name |

diazanium;tetrabromopalladium(2-) |

InChI |

InChI=1S/4BrH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 |

InChI Key |

UQZGCQZNXUAIGZ-UHFFFAOYSA-L |

Canonical SMILES |

[NH4+].[NH4+].Br[Pd-2](Br)(Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Catalysis

The [PdBr₄]²⁻ anion can serve as a precursor for catalytically active palladium(0) or palladium(II) species. Palladium catalysts are extensively used in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. researchgate.net Palladium complexes are also effective catalysts for C-N bond formation reactions, such as the Buchwald-Hartwig amination. mdpi.comacs.org Given that this complex contains both palladium and a source of nitrogen in the form of the diazanium cation, it could potentially be explored as a single-source precursor for catalysts in nitrogen-containing organic molecule synthesis.

Materials Science

Hydrazinium-containing metal complexes can serve as precursors for the synthesis of metal nanoparticles or thin films. researchgate.net The thermal decomposition of diazanium;tetrabromopalladate(II) under controlled conditions could potentially be a route to produce palladium-based nanomaterials with specific catalytic or electronic properties.

Advanced Applications and Functional Material Development

Catalysis in Organic Transformations

Palladium complexes are a cornerstone of modern organic synthesis, prized for their ability to catalyze a wide array of chemical reactions with high efficiency and selectivity. The specific ligands coordinated to the palladium center play a crucial role in tuning the catalyst's reactivity, stability, and substrate scope.

C-C Bond Formation and Functionalization

Palladium-catalyzed cross-coupling reactions represent one of the most powerful methods for constructing carbon-carbon (C-C) and carbon-heteroatom bonds. rsc.org These reactions, including the Nobel Prize-winning Suzuki, Heck, and Sonogashira couplings, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and complex organic materials. rsc.orglibretexts.org The general mechanism involves a catalytic cycle with a palladium(0) active species that undergoes oxidative addition, transmetalation, and reductive elimination. nih.gov

The efficacy of these catalytic systems is highly dependent on the ligands surrounding the palladium atom. Ligands, such as N-heterocyclic carbenes (NHCs) or phosphines, stabilize the palladium center and modulate its electronic and steric properties. rsc.orgsioc-journal.cn While specific studies on diazanium;tetrabromopalladium(2-) as a catalyst precursor are not extensively detailed in the literature, its composition suggests potential in this domain. The diazanium ([N₂H₅]⁺) cation originates from hydrazine (B178648), a nitrogen-based ligand source. wikipedia.org Palladium complexes with nitrogen-donor ligands are well-established in catalysis. mdpi.comresearchgate.net The performance of such a catalyst would be contingent on the in-situ generation of a catalytically active Pd(0) species from the Pd(II) precursor, a critical step in many cross-coupling protocols. rsc.org

Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoborane + Organohalide | C-C (sp²-sp², sp²-sp³, etc.) |

| Heck-Mizoroki Reaction | Alkene + Organohalide | C-C (vinylic) |

| Sonogashira Coupling | Terminal Alkyne + Organohalide | C-C (alkynyl-aryl/vinyl) |

| Stille Coupling | Organostannane + Organohalide | C-C |

Applications in Green Chemistry and Sustainable Catalysis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bio-conferences.org Catalysis is a core principle of green chemistry because it allows for reactions with higher atom economy, lower energy consumption, and reduced waste generation compared to stoichiometric alternatives. bio-conferences.orgsamaterials.comacs.org

Palladium catalysts, particularly when used in highly efficient and recyclable systems, are central to many green synthetic strategies. samaterials.comfastercapital.com The goals in sustainable palladium catalysis include:

High Efficiency: Achieving high yields and selectivity under mild reaction conditions (e.g., lower temperatures and pressures) to save energy. samaterials.com

Catalyst Recyclability: Using catalysts that can be easily separated from the reaction mixture and reused multiple times, which is both economically and environmentally beneficial. samaterials.comnumberanalytics.com

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. bio-conferences.orgsamaterials.com

Benign Solvents: Performing reactions in environmentally friendly solvents, such as water, or in solvent-free conditions. acs.org

A well-defined precursor like diazanium;tetrabromopalladium(2-) could potentially contribute to these goals by providing a reliable source of the catalytic species, enabling more controlled and efficient reactions.

Precursors for Advanced Materials

The unique combination of an energetic cation and a functional metal center makes diazanium;tetrabromopalladium(2-) a candidate precursor for synthesizing a range of advanced materials, from metallic nanostructures to high-energy-density compounds.

Synthesis of Palladium Nanomaterials and Alloys through Controlled Thermolysis

Palladium nanoparticles (PdNPs) are of significant interest due to their exceptional catalytic activity in a vast number of chemical transformations, including hydrogenation and carbon-carbon coupling reactions. numberanalytics.commdpi.com One common method for synthesizing metal nanoparticles is the thermal decomposition (thermolysis) of a metal-organic or complex precursor. jmaterenvironsci.comjst.go.jp In this process, the precursor is heated to a specific temperature, causing the ligands to decompose and leave behind the pure metallic element in the form of nanoparticles.

The thermal decomposition of palladium(II) complexes with nitrogen-containing ligands has been studied as a route to palladium metal or palladium oxide. mdpi.comjmaterenvironsci.com For a compound like diazanium;tetrabromopalladium(2-), controlled thermolysis would involve heating the solid-state material in an inert atmosphere. The energetic hydrazine-derived cation would decompose, and the palladium(II) bromide would be reduced to metallic palladium(0). The temperature and rate of heating are critical parameters that would influence the size, shape, and crystallinity of the resulting palladium nanoparticles. Research on various palladium complexes shows decomposition temperatures can range from below 200°C to over 600°C depending on the ligands. mdpi.comjmaterenvironsci.com

Examples of Palladium Nanoparticle Synthesis from Precursors

| Precursor Type | Synthesis Method | Average Particle Size | Reference |

|---|---|---|---|

| PdCl₂ | Green Synthesis (Origanum vulgare extract) | 2.2 nm | mdpi.com |

| Pd(II) thiosaccharinate complexes | Thermal Decomposition | Final residue is Pd metal | jmaterenvironsci.com |

Energetic Materials and High-Energy-Density Compounds

Hydrazine and its simple organic derivatives are well-known high-energy materials, famously used as rocket fuels due to their high heats of combustion and positive heats of formation. wikipedia.org When hydrazine is used as a ligand or a counter-ion in a metal complex, it can form energetic coordination compounds. These materials integrate a fuel component (the hydrazine derivative) and an oxidizer component (the metal center) at the molecular level, which can lead to rapid energy release upon initiation.

Diazanium;tetrabromopalladium(2-) fits the profile of an energetic material. The diazanium cation, [N₂H₅]⁺, serves as the energetic fuel component. The tetrabromopalladate(II) anion, [PdBr₄]²⁻, can act as the oxidizing component. The high nitrogen content of the cation contributes to the generation of a large volume of gas (N₂) upon decomposition, a key characteristic of energetic materials. Furthermore, the high density often associated with metal complexes can contribute to superior detonation properties. Such compounds are of interest as potential lead-free primary explosives or propellants.

Potential in Organic Electronics and Photovoltaic Materials (as related to hydrazine derivatives)

While the direct application of the inorganic salt diazanium;tetrabromopalladium(2-) in organic electronics is unlikely, its organic components—hydrazine derivatives—are emerging as versatile building blocks for functional electronic materials. nanochemres.orgrasirc.com Organic semiconductors are the active components in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Hydrazine derivatives are being explored in the field of perovskite solar cells, which are a promising next-generation photovoltaic technology. rsc.orgmdpi.comresearchgate.net In these devices, specialized organic molecules are needed for "hole transport layers" (HTLs), which selectively extract positive charges generated by light absorption. mdpi.commdpi.com The key properties for an HTL material—such as appropriate energy levels (HOMO/LUMO), high charge carrier mobility, and good thermal stability—can be tuned by chemical design. researchgate.netmdpi.com

Recent research has shown that phenyl-hydrazine derivatives can be used as additives in the precursor solution for tin-lead perovskite solar cells to act as reductants and passivators, improving the power conversion efficiency and stability of the device. rsc.org Furthermore, hydrazine can serve as a building block or an anchor unit to link dye sensitizers to the semiconductor surface in dye-sensitized solar cells (DSSCs). nanochemres.org The ability to synthesize a wide array of hydrazone and other hydrazine-based compounds allows for the fine-tuning of the electronic and optical properties required for efficient solar energy conversion. nanochemres.orgrasirc.com

Analytical Chemistry Applications

The tetrabromopalladate(II) anion, [PdBr₄]²⁻, is a key component in several analytical methods for the determination of palladium. The diazanium cation can play a role in these methods, particularly in precipitation and extraction techniques.

One of the established methods for palladium analysis is gravimetric determination, where palladium is precipitated from a solution and weighed. researchgate.netresearchgate.netuwindsor.ca While dimethylglyoxime (B607122) is a common precipitating agent for palladium, the formation of insoluble salts of the [PdBr₄]²⁻ anion with suitable cations can also be utilized. The diazanium cation, being a relatively simple organic cation, could potentially form an insoluble ion pair with the tetrabromopalladate(II) anion under specific conditions, leading to its gravimetric determination.

Solvent extraction is another widely used technique for the separation and preconcentration of metal ions. The efficiency of extracting anionic metal complexes like [PdBr₄]²⁻ from an aqueous phase into an organic phase can be significantly enhanced by the formation of ion pairs with large, lipophilic cations. nih.gov This principle is the basis for many separation procedures. Organic cations are generally more effective than inorganic cations in forming these extractable ion pairs. nih.gov The diazanium cation could be employed in such extraction systems, although its efficiency would depend on the specific solvent and experimental conditions.

Furthermore, spectrophotometric methods can be developed based on the formation of colored ion-association complexes. uobaghdad.edu.iq The tetrabromopalladate(II) anion itself has a distinct color, and its ion-pairing with a suitable cation can be monitored spectrophotometrically to quantify the amount of palladium. The table below summarizes some analytical techniques where diazanium;tetrabromopalladium(2-) or its constituent ions could be applied.

Table 2: Potential Analytical Applications of Diazanium;tetrabromopalladium(2-)

| Analytical Technique | Principle | Role of [PdBr₄]²⁻ | Potential Role of Diazanium Cation | Reference Principle |

| Gravimetric Analysis | Precipitation of an insoluble palladium compound. | Forms an insoluble salt. | Acts as the precipitating counter-ion. | researchgate.netresearchgate.net |

| Solvent Extraction | Formation of a neutral, extractable ion pair. | Anionic metal complex to be extracted. | Forms an ion pair with [PdBr₄]²⁻. | nih.gov |

| Spectrophotometry | Formation of a colored complex for measurement. | Chromophoric species. | Formation of an ion-association complex that can be quantified. | uobaghdad.edu.iq |

| Turbidimetry | Formation of a suspended complex that can be measured by light scattering. | Reacts with a reagent to form a precipitate. | Could be part of the precipitating system. | ekb.eg |

The development of new analytical reagents and methods is an ongoing area of research, and the use of specific ion-pairing agents like the diazanium cation with the tetrabromopalladate(II) anion offers a potential avenue for creating selective and sensitive analytical procedures for palladium.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape on Diazanium;tetrabromopalladium(2-)

A thorough review of the current scientific literature reveals a significant void in the direct investigation of Diazanium;tetrabromopalladium(2-). There are no dedicated research articles that detail the synthesis, comprehensive characterization, or specific applications of this compound. The existing body of knowledge is fragmented, relying on inferences drawn from studies of related materials.

Research on other hydrazinium-containing coordination complexes, such as those with cobalt and nickel, suggests that the synthesis of Diazanium;tetrabromopalladium(2-) could likely be achieved through methods like slow evaporation from an aqueous solution containing the constituent ions. researchgate.netpan.pl Similarly, studies on other tetrabromopalladate(II) salts with different organic cations provide a basis for understanding the anionic component of the target compound.

Identification of Knowledge Gaps and Untapped Research Avenues

The most significant knowledge gap is the very synthesis and isolation of Diazanium;tetrabromopalladium(2-) as a pure, well-characterized compound. Without a confirmed synthesis protocol, all other potential areas of study remain speculative. Key untapped research avenues include:

Synthesis and Characterization: Developing a reliable method for the synthesis of Diazanium;tetrabromopalladium(2-) and its full characterization using techniques such as single-crystal X-ray diffraction, infrared (IR) and Raman spectroscopy, and thermal analysis (TGA/DSC) is the most critical first step.

Physicochemical Properties: Once synthesized, a detailed investigation of its fundamental physicochemical properties, including solubility in various solvents, melting point, and stability under different conditions, is essential.

Chemical Reactivity: Understanding the reactivity of the compound, particularly the interplay between the reducing nature of the hydrazinium (B103819) cation and the potentially catalytic palladium center, would be a fruitful area of investigation. Studies on the thermal decomposition of other hydrazinium salts indicate that this compound may decompose to form palladium metal or palladium-containing nanoparticles, a process that could be of significant interest. dtic.milnasa.govnih.gov

Prospective Directions in Catalysis and Materials Science Utilizing the Compound

Based on the known properties of its components, Diazanium;tetrabromopalladium(2-) holds promise in several areas of catalysis and materials science:

Catalysis: Palladium complexes are renowned for their catalytic activity in a wide range of organic reactions, including cross-coupling reactions. bendola.com The presence of the hydrazinium cation could influence the catalytic properties, potentially acting as an in-situ reducing agent to generate catalytically active palladium(0) species. The thermal decomposition of the compound could also be a method for preparing palladium-based catalysts on a support material.

Materials Science: The compound could serve as a precursor for the synthesis of novel palladium-containing materials. For instance, controlled thermal decomposition could yield palladium nanoparticles with specific sizes and morphologies, which are valuable in various applications, including electronics and catalysis. The layered structure that might be adopted by this salt could also lead to interesting solid-state properties.

Interdisciplinary Research Opportunities

The study of Diazanium;tetrabromopalladium(2-) presents several opportunities for interdisciplinary research, bridging inorganic chemistry, materials science, and catalysis. Collaboration between synthetic chemists, crystallographers, and materials scientists would be crucial to fully explore the potential of this compound. For example, the design of new catalytic systems could benefit from a detailed understanding of the solid-state structure and thermal behavior of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.